molecular formula C21H19N3O3S B2487515 N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide CAS No. 1203161-02-7

N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2487515
CAS RN: 1203161-02-7
M. Wt: 393.46
InChI Key: OEYXCAJGHXUGNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide often involves the use of the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold. Methoxyphenyl substitution patterns on this scaffold have been explored to modulate the adenosine receptor antagonistic profile, yielding novel ligands with excellent potency and selectivity (Yaziji et al., 2013). The synthesis approach includes key steps like acetylation, formylation, and reactions with primary or heterocyclic amines, demonstrating a versatile pathway for generating a range of structurally related compounds with desired biological properties.

Molecular Structure Analysis

The molecular structure of compounds within this class often features a folded conformation around the methylene C atom of the thioacetamide bridge. This folding leads to a specific orientation of the pyrimidine ring relative to the benzene ring, stabilized by intramolecular hydrogen bonding (Subasri et al., 2016). Such structural attributes are crucial for the compounds' interaction with biological targets and their overall stability and reactivity.

Chemical Reactions and Properties

The chemical reactivity of this class of compounds includes their potential to undergo various transformations, such as acetylation and the formation of Schiff bases, leading to a diverse array of nitrogen heterocyclic compounds (Farouk et al., 2021). These reactions enable the synthesis of pyrazoles, pyrimidines, pyridopyrimidines, and diazepines, illustrating the compound's versatility as a precursor for generating pharmacologically relevant molecules.

Physical Properties Analysis

While specific details on the physical properties of N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide are scarce, related compounds exhibit characteristics influenced by their molecular structure, such as solubility, melting points, and stability. These properties are essential for determining the compound's suitability for further development and application in various fields.

Chemical Properties Analysis

The chemical properties of these compounds, including their antioxidant activity and reactivity towards different chemical agents, are significant for their potential applications. For instance, some derivatives have been synthesized and tested for their antioxidant activity, showcasing the impact of structural modifications on their chemical behavior (Dhakhda et al., 2021).

Scientific Research Applications

Synthesis and Docking Studies for Anticonvulsant Applications
A study focused on synthesizing new derivatives of thioacetamide, including those similar in structure to N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide, for potential anticonvulsant applications. The research involved direct synthesis, structural establishment via spectroscopic methods, and pharmacological evaluations using molecular docking and in vivo seizure models. This work suggests that certain derivatives exhibit moderate anticonvulsant activity, highlighting the relevance of these compounds in neuroscience research and drug development (Severina et al., 2020).

Adenosine A3 Receptor Antagonism
Research explored modifications on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, investigating the effects of methoxyphenyl substitution patterns to enhance the antagonistic profile against the A3 adenosine receptor. This study provides insight into the structural requirements for high potency and selectivity in receptor antagonism, which is crucial for the development of novel therapeutic agents targeting the adenosine receptor pathway (Yaziji et al., 2013).

Radioligand Development for PET Imaging
A compound structurally related to N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide, DPA-714, was synthesized and labeled with fluorine-18 for positron emission tomography (PET) imaging of the translocator protein (18 kDa). This research underscores the utility of such compounds in the development of diagnostic tools for neurological diseases, showcasing their potential beyond therapeutic applications (Dollé et al., 2008).

Analgesic Properties of Capsaicinoids
A study on the crystal structure and properties of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a capsaicinoid with potent analgesic effects, contributes to understanding the molecular basis of pain modulation and the development of novel analgesics. This research demonstrates the relevance of structural analysis in identifying mechanisms of action and potential therapeutic applications (Park et al., 1995).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14(25)16-4-3-5-17(10-16)24-20(26)12-28-21-11-19(22-13-23-21)15-6-8-18(27-2)9-7-15/h3-11,13H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYXCAJGHXUGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide

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